molecular formula C20H30N2O4 B8189401 trans-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester

trans-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B8189401
M. Wt: 362.5 g/mol
InChI Key: XAWZMEMDSCFQDQ-DJNXLDHESA-N
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Description

trans-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester: is a complex organic compound that features a piperidine ring, a benzyl group, and a Boc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Boc Protection: The amino group is protected using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions during subsequent steps.

    Esterification: The carboxylic acid group is esterified to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine or benzyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Protecting Group: The Boc group serves as a protecting group for amines in multi-step synthesis.

Biology:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Medicine:

    Pharmacological Studies: Used in the development of compounds with potential therapeutic effects.

Industry:

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of trans-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester largely depends on its functional groups and the specific reactions it undergoes. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can engage in various biochemical pathways.

Comparison with Similar Compounds

  • trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester
  • 1-Benzyl-4-piperidone
  • N-Boc-4-piperidone

Comparison:

  • trans-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester is unique due to the presence of both the Boc-protected amino group and the ethyl ester, which provide versatility in synthetic applications.
  • trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester lacks the Boc protection, making it more reactive in certain conditions.
  • 1-Benzyl-4-piperidone and N-Boc-4-piperidone are simpler structures that may not offer the same level of synthetic flexibility.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications

Properties

IUPAC Name

ethyl (3R)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(13-15-9-7-6-8-10-15)14-17(16)21-19(24)26-20(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,21,24)/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWZMEMDSCFQDQ-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(C[C@@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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